

Butyl Phenylacetate (CAS No. 122-43-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl phenylacetate*

Cat. No.: *B086620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Butyl Phenylacetate** (CAS No. 122-43-0), a significant ester in the fragrance and flavor industries. The document details its physicochemical properties, synthesis, analytical methodologies, and safety information. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes detailed experimental protocols for its synthesis and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Visual diagrams generated using Graphviz are provided to illustrate key processes, adhering to specified formatting requirements.

Introduction

Butyl phenylacetate, an organic ester, is a colorless to pale yellow liquid recognized for its pleasant, sweet, floral aroma with notes of honey and rose.^{[1][2]} Its characteristic scent profile has led to its widespread use as a fragrance ingredient in perfumes, cosmetics, and personal care products.^[3] Additionally, it is utilized as a flavoring agent in various food products, imparting a honey, sweet, and chocolate-like taste.^{[4][5]} This guide aims to consolidate the technical information available on **butyl phenylacetate**, providing a valuable resource for professionals in research and development.

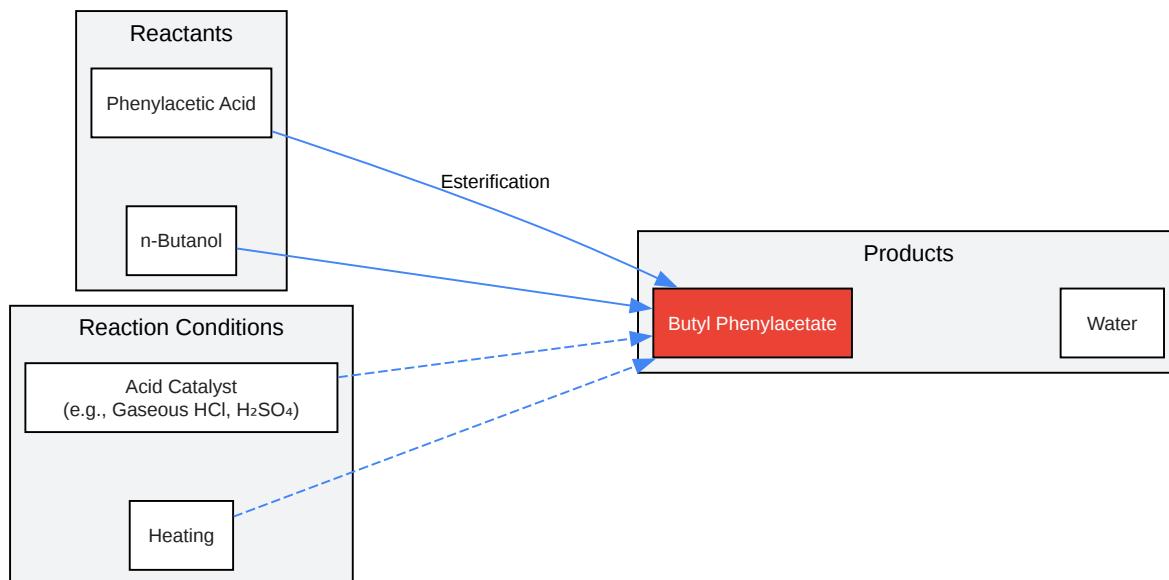
Physicochemical Properties

The fundamental physical and chemical characteristics of **butyl phenylacetate** are summarized in the tables below. These properties are crucial for its handling, formulation, and application.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1][4]
Molecular Weight	192.25 g/mol	[4][6][7]
Appearance	Colorless to pale yellow liquid	[1][8]
Odor	Pleasant rose and honey-like	[1][2][6]
Density	0.990 - 0.997 g/mL at 25 °C	[3][6][8]
Boiling Point	133-135 °C at 15 mmHg 258-260 °C at 760 mmHg	[5][6][8]
Refractive Index (n _{20/D})	1.486 - 1.493	[3][6][8]
Flash Point	> 110 °C (> 230 °F)	[6][8]
Vapor Pressure	0.011 mmHg at 25 °C (estimated)	[8]

Table 2: Solubility and Partition Coefficient


Property	Value	Reference(s)
Solubility in Water	Insoluble (44.15 mg/L at 25 °C, estimated)	[1][3][8]
Solubility in Organic Solvents	Soluble in ethanol and oils	[1][3]
LogP (o/w)	3.439 (estimated)	[8]

Synthesis of Butyl Phenylacetate

Butyl phenylacetate is synthetically produced, though it can be found in trace amounts in nature, such as in mountain papaya.[2][3] The primary industrial synthesis method is the direct

esterification of phenylacetic acid with n-butanol.

Logical Relationship: Synthesis of Butyl Phenylacetate

[Click to download full resolution via product page](#)

Caption: Fischer esterification of phenylacetic acid and n-butanol.

Experimental Protocol: Synthesis via Fischer Esterification

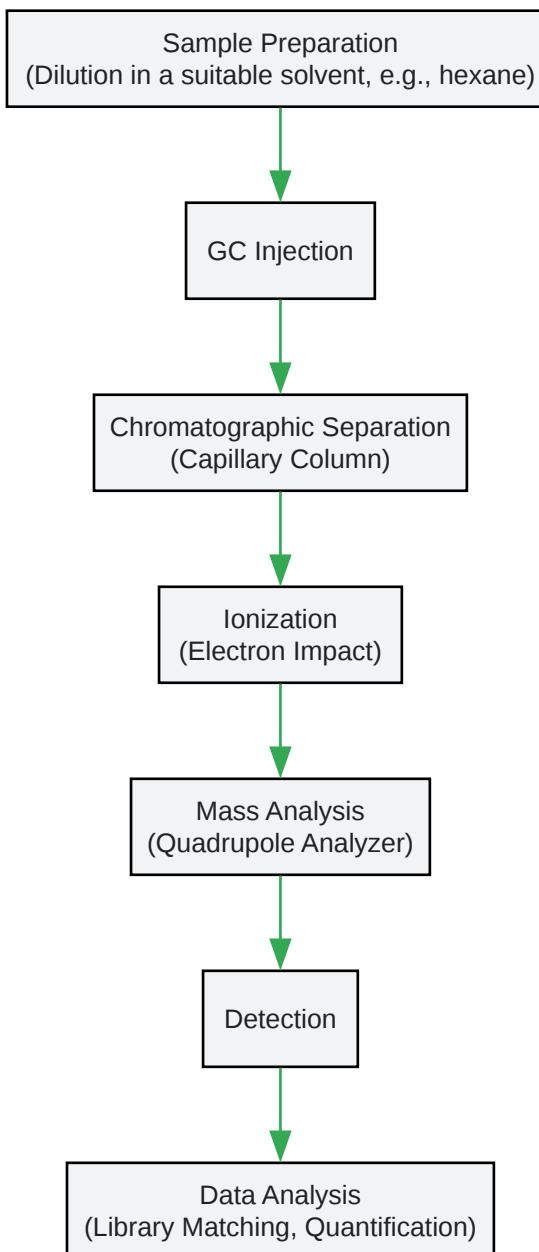
This protocol outlines a general procedure for the synthesis of **butyl phenylacetate** based on standard Fischer esterification methods.

Materials:

- Phenylacetic acid
- n-Butanol (in excess)

- Concentrated sulfuric acid (catalyst)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus

Procedure:


- In a round-bottom flask, combine phenylacetic acid and an excess of n-butanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash with water to remove the excess alcohol and sulfuric acid.
- Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
- Wash the organic layer with brine to remove residual water.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude **butyl phenylacetate** by distillation under reduced pressure. Collect the fraction boiling at 133-135 °C at 15 mmHg.[5][6]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **butyl phenylacetate** in complex mixtures such as fragrances and flavors.

Experimental Workflow: GC-MS Analysis of Butyl Phenylacetate

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **butyl phenylacetate** by GC-MS.

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the analysis of **butyl phenylacetate** in a fragrance or flavor sample.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., DB-5ms)
- Autosampler

Materials:

- Sample containing **butyl phenylacetate**
- High-purity solvent for dilution (e.g., hexane or ethanol)
- Internal standard (optional, for quantification)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. For commercial perfumes, a dilution of approximately 1:100 (v/v) in hexane is often appropriate to avoid column overload.[6]
- GC-MS Method Setup:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium or Hydrogen
 - Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Mass Range: Scan from m/z 40 to 400.
- Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

- Data Analysis:
 - Identify the peak corresponding to **butyl phenylacetate** by its retention time and mass spectrum.
 - Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation. The mass spectrum of **butyl phenylacetate** will show characteristic fragments.
 - If an internal standard is used, quantify the amount of **butyl phenylacetate** by comparing its peak area to that of the internal standard.

Safety and Handling

Butyl phenylacetate is considered to have low toxicity, but proper safety precautions should always be observed.[\[2\]](#)[\[3\]](#)

Table 3: Safety and Hazard Information

Hazard Class	Statement	Reference(s)
Acute Toxicity (Inhalation)	Harmful if inhaled.	[6]
Skin Irritation	Causes skin irritation.	[6]
Eye Irritation	Causes serious eye irritation.	[6]
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.	[6]

Handling Recommendations:

- Use in a well-ventilated area.[\[3\]](#)
- Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[3\]](#)[\[4\]](#)
- Store in a cool, dry, and dark place in a tightly sealed container.[\[3\]](#)
- Keep away from heat and open flames.[\[3\]](#)

Applications

The primary applications of **butyl phenylacetate** are in the fragrance and flavor industries.

- Fragrance: It is a key ingredient in perfumes, colognes, soaps, lotions, and other personal care products due to its persistent and pleasant floral-honey scent.[1][3]
- Flavor: It is used in small amounts in food and beverages to impart sweet, fruity, and honey-like flavors, particularly in confectionery and baked goods.[3][4]

Conclusion

Butyl phenylacetate (CAS No. 122-43-0) is a versatile ester with significant applications in the formulation of fragrances and flavors. This guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a standard method for its analysis by GC-MS. The presented data and protocols offer a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding and effective utilization of this compound. Adherence to the provided safety and handling guidelines is essential for its safe application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BUTYL PHENYLACETATE | 122-43-0 [chemicalbook.com]
- 3. Butyl Phenylacetate (122-43-0) | Supplier & Exporter [chemicalbull.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00203E [pubs.rsc.org]

- 6. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 7. shimadzu.com [shimadzu.com]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- To cite this document: BenchChem. [Butyl Phenylacetate (CAS No. 122-43-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086620#butyl-phenylacetate-cas-number-122-43-0-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com